(3R)-1-bromo-3-fluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-bromo-3-fluorobutane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of both bromine and fluorine atoms attached to a butane backbone The compound is chiral, with the (3R) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-1-bromo-3-fluorobutane can be synthesized through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with (3R)-3-fluorobutan-1-ol, the compound can be converted to this compound using hydrobromic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include the halogenation of butane derivatives under controlled temperature and pressure conditions. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-bromo-3-fluorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted butane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in solvents like ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include various substituted butanes, depending on the nucleophile used.
Elimination: Alkenes such as 3-fluorobut-1-ene are common products.
Oxidation and Reduction: Products vary widely, including alcohols, alkenes, and other functionalized butanes.
Scientific Research Applications
(3R)-1-bromo-3-fluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-bromo-3-fluorobutane in chemical reactions involves the interaction of its halogen atoms with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, influences the reactivity and stability of the compound. These interactions are governed by the electronic and steric properties of the molecule, which dictate its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-bromo-3-fluorobutane: The enantiomer of (3R)-1-bromo-3-fluorobutane, with similar chemical properties but different spatial arrangement.
1-bromo-3-chlorobutane: A similar compound with chlorine instead of fluorine, exhibiting different reactivity due to the nature of the halogen.
1-bromo-3-iodobutane: Another analog with iodine, which has distinct reactivity patterns compared to fluorine and bromine.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the molecule. The (3R) configuration further adds to its uniqueness, making it valuable in stereoselective synthesis and chiral studies.
Properties
CAS No. |
1932335-02-8 |
---|---|
Molecular Formula |
C4H8BrF |
Molecular Weight |
155.01 g/mol |
IUPAC Name |
(3R)-1-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
ICOSIIBKPOCTDV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCBr)F |
Canonical SMILES |
CC(CCBr)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.